![molecular formula C14H23BrOSi B1618348 [4-(2-Bromoethyl)phenoxy](tert-butyl)dimethylsilane CAS No. 620600-61-5](/img/structure/B1618348.png)
[4-(2-Bromoethyl)phenoxy](tert-butyl)dimethylsilane
Overview
Description
“4-(2-Bromoethyl)phenoxydimethylsilane” is a silane derivative . It has a molecular weight of 315.33 . The IUPAC name for this compound is (4- (2-bromoethyl)-2-methoxyphenoxy) (tert-butyl)dimethylsilane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H25BrO2Si/c1-15 (2,3)19 (5,6)18-13-8-7-12 (9-10-16)11-14 (13)17-4/h7-8,11H,9-10H2,1-6H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule .Physical And Chemical Properties Analysis
“4-(2-Bromoethyl)phenoxydimethylsilane” is a liquid at room temperature . It has a density of 1.115 g/mL at 25 °C and a boiling point of 70-75 °C at 2.5 mmHg .Scientific Research Applications
Synthesis and Reactivity : A study by Demircan (2014) described the preparation of related compounds, including [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyl-dimethylsilane, for palladium-catalyzed intra-intermolecular cascade cross couplings. These couplings produce complex molecules like indene analogues, demonstrating the compound's utility in organic synthesis (Demircan, 2014).
Electrochemical Studies : Research by Richards et al. (1977) focused on the electrochemical oxidation of phenols, including 2,6-di-tert-butyl-4-isopropylphenol. This study provides insights into the electrochemical behavior of phenols, which can be relevant for understanding the properties of similar phenoxy compounds (Richards & Evans, 1977).
Fluorescence in Polymer Science : Fischer et al. (2013) reported the synthesis of heterodifunctional polyfluorenes from building blocks including bromo-phenyl(tri-tert-butyl-phosphine)palladium. The resulting nanoparticles exhibit bright fluorescence, indicating potential applications in materials science and nanotechnology (Fischer, Baier, & Mecking, 2013).
Organic Synthesis and Reactivity : Bovy and Rico (1993) described the synthesis of β-amino acids, starting with compounds such as (2E)-1,1-dimethylethyl-3-(5-pyrimidinyl)-2-propenoate, which shares structural similarities with 4-(2-Bromoethyl)phenoxydimethylsilane. This underscores its potential in the synthesis of complex organic molecules (Bovy & Rico, 1993).
Kinetics in Catalysis : Elavarasan et al. (2011) investigated the kinetics of phenol alkylation using tert-butyl alcohol. The study provides insights into reaction mechanisms and catalyst behavior, which can be relevant to reactions involving 4-(2-Bromoethyl)phenoxydimethylsilane (Elavarasan, Kondamudi, & Upadhyayula, 2011).
Polymer Degradation and Stability : Carloni et al. (1993) explored the reactions of phenoxy radicals with nitroxide, providing valuable information on the behavior of phenoxy compounds under oxidative conditions. This research is significant for understanding the stability and degradation pathways of phenoxy-based polymers (Carloni, Greci, Stipa, Rizzoli, Sgarabotto, & Ugozzoli, 1993).
Safety and Hazards
properties
IUPAC Name |
[4-(2-bromoethyl)phenoxy]-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-13-8-6-12(7-9-13)10-11-15/h6-9H,10-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDTWFPECLLJRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348401 | |
Record name | [4-(2-bromoethyl)phenoxy](tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Bromoethyl)phenoxy](tert-butyl)dimethylsilane | |
CAS RN |
620600-61-5 | |
Record name | [4-(2-bromoethyl)phenoxy](tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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